molecular formula C12H11NO3S3 B11616814 3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11616814
M. Wt: 313.4 g/mol
InChI Key: JPIDUFHGFZHZHJ-RMKNXTFCSA-N
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Description

3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the condensation of a thiol with a carbonyl compound to form the thiazolidine ring. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Methylthiophenyl Group:

    Oxidation and Sulfur Incorporation: The final steps include oxidation to introduce the oxo group and the incorporation of sulfur to form the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The thiazolidine ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Thiazolidines: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazolidine ring is a common motif in many biologically active compounds, making it a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfur and oxo groups can form hydrogen bonds and other interactions, stabilizing the compound within the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Thiazolidines: Similar in structure but lacking the oxo and sulfanylidene groups.

Uniqueness

What sets 3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methylthiophenyl group adds to its complexity and potential for diverse interactions.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C12H11NO3S3

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C12H11NO3S3/c1-7-3-5-18-8(7)6-9-11(16)13(12(17)19-9)4-2-10(14)15/h3,5-6H,2,4H2,1H3,(H,14,15)/b9-6+

InChI Key

JPIDUFHGFZHZHJ-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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